molecular formula C17H22N4OS B15120644 4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine

4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B15120644
M. Wt: 330.4 g/mol
InChI Key: SOQGGWWVUVHSSV-UHFFFAOYSA-N
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Description

4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.

    Attachment of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C17H22N4OS/c1-13-11-15(3-7-18-13)22-12-14-5-9-21(10-6-14)16-4-8-19-17(20-16)23-2/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3

InChI Key

SOQGGWWVUVHSSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC(=NC=C3)SC

Origin of Product

United States

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